1-Benzhydrylazetidine-3-carboxylic acid
Overview
Description
1-Benzhydrylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C17H17NO2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is known for its unique structure, which includes a benzhydryl group attached to the azetidine ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
1-Benzhydrylazetidine-3-carboxylic acid is primarily used as an intermediate in the synthesis of polypeptides . .
Mode of Action
As an intermediate in the synthesis of polypeptides , it likely interacts with other compounds to form complex structures
Biochemical Pathways
Given its role in the synthesis of polypeptides , it may be involved in protein synthesis and related pathways.
Result of Action
As an intermediate in the synthesis of polypeptides , it likely contributes to the formation of complex protein structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidine-3-carboxylic acid can be synthesized from 1-benzhydrylazetane-3-carbonitrile. The synthesis involves the hydrolysis of the nitrile group to form the carboxylic acid. The reaction typically requires acidic or basic conditions and is carried out in solvents such as dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidine derivatives
Scientific Research Applications
1-Benzhydrylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of polypeptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-Benzyl-3-azetidinecarboxylic acid
- 3-Azetidinecarboxylic acid
- 1-(Diphenylmethyl)-3-(hydroxymethyl)azetidine
Comparison: 1-Benzhydrylazetidine-3-carboxylic acid is unique due to the presence of the benzhydryl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and specific binding characteristics, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-benzhydrylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSCYENHLCPOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370723 | |
Record name | 1-benzhydrylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-87-6 | |
Record name | 1-benzhydrylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(diphenylmethyl)azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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